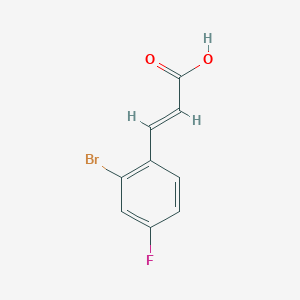

2-Bromo-4-fluorocinnamic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJGSKYYLDTNE-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Halogenation: A Technical Guide to the Role of Bromine and Fluorine Substituents in Cinnamic Acid Derivatives for Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a privileged scaffold in medicinal chemistry due to its versatile and modifiable structure, comprising a phenyl ring, an acrylic acid group, and an alkene double bond.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The strategic incorporation of halogen atoms, particularly bromine and fluorine, onto this scaffold is a powerful tool for modulating physicochemical properties and enhancing pharmacological efficacy. This guide provides an in-depth analysis of how bromine and fluorine substituents influence the electronic character, lipophilicity, metabolic stability, and ultimately, the biological activity of cinnamic acid derivatives. We will explore synthetic methodologies, delve into structure-activity relationships (SAR), and provide detailed experimental protocols to equip researchers and drug development professionals with the knowledge to rationally design next-generation therapeutic agents based on this versatile molecular framework.

The Cinnamic Acid Scaffold: A Foundation for Innovation

Core Structure and Natural Occurrence

Cinnamic acid is a key intermediate in the phenylpropanoid pathway in plants, found in cinnamon, fruits, and vegetables.[1][4] Its structure is deceptively simple, yet it offers three distinct regions for chemical modification: the phenyl ring, the α,β-unsaturated carbonyl system, and the carboxylic acid functional group.[1][5] The trans isomer is the most common and stable form.[1]

Inherent Biological Significance

The cinnamic acid core is responsible for a range of biological effects. It can terminate radical chain reactions, contributing to its antioxidant properties, and its derivatives have been shown to induce apoptosis in cancer cells and inhibit various enzymes.[1][6] These inherent activities make it an excellent starting point for the development of novel therapeutic agents.

Rationale for Halogenation in Medicinal Chemistry

Halogenation is a cornerstone of modern drug design. The introduction of fluorine or bromine can profoundly alter a molecule's properties:

-

Modulation of Electronic Effects: Halogens are electron-withdrawing, which can alter the acidity of nearby protons, change the reactivity of the aromatic ring, and influence binding interactions with biological targets.

-

Increased Lipophilicity: Enhancing a molecule's lipophilicity can improve its ability to cross cell membranes and the blood-brain barrier. Bromine, in particular, significantly increases lipophilicity.[7]

-

Metabolic Blocking: Fluorine is often used to replace hydrogen at sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8]

-

Conformational Control: The steric bulk of halogens can lock the molecule into a specific, more active conformation.

Physicochemical Impact of Bromine and Fluorine Substitution

The choice between bromine and fluorine is not arbitrary; it is a strategic decision based on the desired physicochemical profile of the final compound.

Electronic Effects

Both fluorine and bromine are electronegative and exert a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs that can be donated into the aromatic π-system, a phenomenon known as a positive resonance effect (+R).

-

Fluorine: Due to the poor overlap between its 2p orbitals and the carbon 2p orbitals of the ring, its +R effect is weak. Its dominant character is strongly electron-withdrawing.

-

Bromine: Being larger, its +R effect is also weak, but its inductive effect is less pronounced than fluorine's. This subtle difference can be critical for fine-tuning a molecule's interaction with a target enzyme or receptor.

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bromine substitution leads to a significant increase in lipophilicity due to its large size and polarizability.[7] This can dramatically improve a compound's ability to penetrate lipid-rich environments like cell membranes.

-

Fluorine has a more modest effect on lipophilicity. While a single fluorine atom can increase lipophilicity, polyfluorination can sometimes decrease it due to strong intermolecular dipole interactions.

Metabolic Stability

A major challenge in drug development is rapid metabolic degradation. Halogenation, especially fluorination, is a proven strategy to enhance metabolic stability.

-

Fluorine is often introduced to block metabolic hotspots. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly extend a drug's in vivo half-life.[8] Polyfluorination can also lower the energy of the arene's highest occupied molecular orbital (HOMO), making it less susceptible to oxidative metabolism.[8]

Synthesis of Halogenated Cinnamic Acid Derivatives

The synthesis of these derivatives can be achieved through several reliable methods. The choice of method depends on the desired position of the halogen and the availability of starting materials.

Synthesis via Halogenated Precursors (Knoevenagel Condensation)

This is one of the most straightforward methods for synthesizing ring-halogenated cinnamic acids. It involves the condensation of a halogenated benzaldehyde with malonic acid.[3]

-

Materials: 4-Bromobenzaldehyde, malonic acid, pyridine, piperidine, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde (10 mmol) and malonic acid (12 mmol) in 20 mL of pyridine.

-

Add a catalytic amount of piperidine (approx. 0.5 mL).

-

Heat the mixture under reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, pour the reaction mixture into a beaker containing 100 mL of cold, dilute hydrochloric acid (10% v/v).

-

The crude 4-bromocinnamic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Caption: Knoevenagel condensation workflow for synthesizing 4-bromocinnamic acid.

Halogenation of the Alkene Side Chain

The double bond of the cinnamic acid side chain readily undergoes electrophilic addition with halogens like bromine. This reaction is stereospecific, with trans-cinnamic acid yielding the anti-addition product.[9][10]

-

Materials: trans-Cinnamic acid, pyridinium tribromide, glacial acetic acid.

-

Causality Note: Pyridinium tribromide is used as a solid source of bromine, making it safer and easier to handle than liquid Br₂. It exists in equilibrium with bromine in solution, providing a slow and controlled release for the reaction.[10]

-

Procedure:

-

Dissolve trans-cinnamic acid (5 mmol) in 25 mL of glacial acetic acid in a flask, warming gently if necessary.

-

In a separate container, dissolve pyridinium tribromide (5.5 mmol) in 25 mL of glacial acetic acid.

-

Slowly add the pyridinium tribromide solution to the cinnamic acid solution with constant stirring at room temperature.

-

Stir the mixture for 1-2 hours. The disappearance of the reddish-brown color indicates the consumption of bromine.

-

Slowly add 50 mL of cold water to the reaction mixture to precipitate the product.

-

Collect the white precipitate of 2,3-dibromo-3-phenylpropanoic acid by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent.

-

Caption: Mechanism of electrophilic addition of bromine to the cinnamic acid alkene.

Structure-Activity Relationship (SAR) Analysis

The biological activity of halogenated cinnamic acid derivatives is highly dependent on the type, number, and position of the halogen substituent.[1]

Anticancer Activity

Cinnamic acid derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][6] Halogenation can enhance this activity. For instance, certain bromo-substituted cinnamic acid hybrids have shown potent cytotoxicity against hepatocellular carcinoma cell lines.[1] The increased lipophilicity conferred by bromine may enhance cell membrane penetration, leading to higher intracellular concentrations of the drug.

Antimicrobial Activity

Halogenation is a well-established strategy for improving antimicrobial potency.

-

Fluorine: A 4-fluoro phenyl substitution on a cinnamic acid derivative resulted in a compound with potent anti-tubercular activity against Mycobacterium tuberculosis.[1] The strong electron-withdrawing nature of fluorine can alter the molecule's interaction with bacterial enzymes or cell wall components.

-

Position Matters: Studies have shown that a para-substituted chloro-cinnamic derivative was more active against certain bacteria than its ortho-substituted counterpart, highlighting the importance of substituent positioning for optimal target engagement.[1]

Enzyme Inhibition

-

Cholinesterase Inhibition: In the context of Alzheimer's disease treatment, cinnamic acid derivatives have been explored as cholinesterase inhibitors. Compounds with bromine substitution have demonstrated higher potency against butyrylcholinesterase (BuChE), suggesting that the larger size and lipophilicity of bromine are favorable for binding within the enzyme's active site.[1]

-

Polyphenol Oxidase (PPO) Inhibition: Cinnamic acid derivatives can inhibit PPO, an enzyme responsible for browning in fruits and vegetables. The presence of a carboxyl group is crucial, and acidic pH enhances the inhibitory effects.[11] Halogenation could further modulate this interaction.

Data Summary Table

The following table summarizes the impact of bromine and fluorine on the biological activities of select cinnamic acid derivatives, based on findings from the literature.

| Compound Class | Halogen (Position) | Biological Activity | Target/Model | Key Finding | Reference |

| Styryl Oxadiazoles | Fluorine (para) | Anti-tubercular | M. tuberculosis | Most active in a series, indicating fluoro substitution is favorable. | [1] |

| Cinnamic Acid Hybrids | Bromine | Anticholinesterase | Butyrylcholinesterase | Br-substituted compounds showed higher potency. | [1] |

| Hydroxycinnamic Acids | Bromine (ortho) | Antioxidant | Chemical Assays | Increased lipophilicity without compromising antioxidant capacity. | [7] |

| Substituted Cinnamates | Fluorine | Enzyme Inhibition | Mitochondrial Pyruvate Transport | Fluoro moieties are of particular interest for their inhibitory action. | [12] |

Conclusion and Future Perspectives

The incorporation of bromine and fluorine into the cinnamic acid scaffold is a highly effective strategy for optimizing drug-like properties. Fluorine is the substituent of choice for enhancing metabolic stability and blocking P450-mediated oxidation, a critical step in improving a drug's pharmacokinetic profile. Bromine is exceptionally useful for significantly increasing lipophilicity, which can enhance membrane permeability and improve binding in hydrophobic pockets of target proteins.

The future of this field lies in the rational and synergistic use of these halogens. The design of polyhalogenated derivatives, where fluorine is used to protect metabolic sites and bromine is used to tune lipophilicity and target binding, represents a promising avenue for research. As our understanding of the intricate structure-activity relationships continues to grow, halogenated cinnamic acid derivatives will undoubtedly remain a vital and fruitful area for the discovery of new and effective therapeutic agents.

References

-

Ruwizhi, N.; Aderibigbe, B.A. Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences. [Link]

-

Guzman, J.D. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]

-

Sharma, P. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Di Giacomo, V.; et al. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules. [Link]

-

Razzaghi-Asl, N.; Garrido, J.; Khazaei, M. Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. CORE. [Link]

-

Itoh, N.; et al. Chloroperoxidase-catalyzed halogenation of trans-cinnamic acid and its derivatives. Journal of Biological Chemistry. [Link]

-

Sova, Z. Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Bentham Science. [Link]

-

Geronikaki, A.; et al. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules. [Link]

-

Silva, A.M.S.; et al. Bromination of Cinnamic acid. The Royal Society of Chemistry. [Link]

-

Gaspar, A.; et al. New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. European Journal of Medicinal Chemistry. [Link]

-

Chen, Y-P.; et al. A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules. [Link]

-

Hoskins, J.A. The occurrence, metabolism and toxicity of cinnamic acid and related compounds. Journal of Applied Toxicology. [Link]

-

Pinto, D.C.G.A.; et al. Cinnamic acid hybrids as anticancer agents: A mini-review. Drug Discovery Today. [Link]

-

Ruwizhi, N.; Aderibigbe, B.A. Cinnamic Acid Derivatives and Their Biological Efficacy. ResearchGate. [Link]

-

Borges, F.; et al. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. BioMed Research International. [Link]

-

Cheméo. Chemical Properties of «alpha»-Fluorocinnamic acid. Cheméo. [Link]

-

Sharma, P.; et al. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry. [Link]

-

Aderibigbe, B.A. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate. [Link]

-

Fejős, I.; et al. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Molecules. [Link]

-

Wang, Y.; et al. Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH. International Journal of Biological Macromolecules. [Link]

-

Ghorab, M.M.; et al. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules. [Link]

-

CSUB. Lab 9: Addition of Bromine to trans-Cinnamic Acid. CSUB. [Link]

-

Valente, M.J.; et al. Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. [Link]

-

Szymański, P.; et al. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. International Journal of Molecular Sciences. [Link]

-

Leroy, J. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Muchtaridi, M.; et al. Cinnamic Acid Derivatives as α-Glucosidase Inhibitor Agents. Semantic Scholar. [Link]

-

Bielawska, A.; et al. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry. [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. csub.edu [csub.edu]

- 11. Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The occurrence, metabolism and toxicity of cinnamic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 2-Bromo-4-fluorocinnamic Acid

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2-Bromo-4-fluorocinnamic acid, a valuable substituted aromatic carboxylic acid often utilized as a building block in the development of pharmaceuticals and advanced materials. The protocol detailed herein employs the Knoevenagel-Doebner condensation, a reliable and efficient method for forming carbon-carbon double bonds. The reaction proceeds by condensing 2-bromo-4-fluorobenzaldehyde with malonic acid, utilizing a pyridine and piperidine base system. This guide offers a step-by-step experimental procedure, mechanistic insights, purification techniques, characterization data, and critical safety precautions designed for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Substituted cinnamic acids are a class of organic compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. Their rigid, unsaturated structure serves as a key scaffold for synthesizing a wide array of complex molecules. 2-Bromo-4-fluorocinnamic acid, in particular, incorporates both bromine and fluorine atoms, which can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable intermediate for drug discovery.

The chosen synthetic route is the Knoevenagel-Doebner condensation. This method is superior to others like the Perkin or Claisen reactions for this specific transformation due to its milder conditions and high yields.[1][2] The reaction involves the nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (2-bromo-4-fluorobenzaldehyde), followed by dehydration and decarboxylation.[3] The use of pyridine as a solvent and base, with a catalytic amount of piperidine, is a classic and effective combination for promoting this transformation.[4] Piperidine, a stronger base than pyridine, is crucial for deprotonating malonic acid to generate the reactive enolate nucleophile.

Reaction Scheme

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Supplier Example | Notes |

| 2-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 63-67 | TCI (B3498) | Starting material. Air sensitive. |

| Malonic Acid | C₃H₄O₄ | 104.06 | 135-137 | Sigma-Aldrich | Active methylene compound. |

| Pyridine | C₅H₅N | 79.10 | -42 | Fisher Scientific | Solvent and base. Handle in a fume hood. |

| Piperidine | C₅H₁₁N | 85.15 | -9 | Alfa Aesar | Catalyst. Handle in a fume hood. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | J.T. Baker | For acidification during workup. |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | - | For recrystallization. |

| Deionized Water | H₂O | 18.02 | 0 | - | For workup and recrystallization. |

Equipment

| Equipment | Purpose |

| 250 mL Three-neck round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss during heating |

| Magnetic stir plate with heating mantle | For stirring and heating the reaction |

| Magnetic stir bar | To ensure homogenous mixing |

| Thermometer | To monitor reaction temperature |

| Nitrogen inlet/outlet | To maintain an inert atmosphere |

| Buchner funnel and filter flask | For vacuum filtration of the product |

| Beakers, graduated cylinders, pipettes | For measuring and transferring reagents |

| pH paper | To check acidity during workup |

| Melting point apparatus | To determine the melting point of the product |

| Analytical balance | For accurate weighing of reagents |

| NMR spectrometer, FT-IR spectrometer, Mass spectrometer | For product characterization |

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale.

Reaction Setup

-

Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

Charging Reagents: Under a nitrogen atmosphere, add 2-bromo-4-fluorobenzaldehyde (2.03 g, 10.0 mmol) and malonic acid (1.25 g, 12.0 mmol, 1.2 eq) to the flask.

-

Solvent and Catalyst Addition: Add pyridine (25 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved. Subsequently, add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq) dropwise using a syringe.

-

Causality Note: Pyridine serves as a slightly basic solvent, while the small amount of the stronger base, piperidine, is sufficient to catalytically deprotonate malonic acid, initiating the condensation.[4]

-

Reaction Execution

-

Heating: Heat the reaction mixture to reflux (approximately 115°C for pyridine) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.

-

Causality Note: Heating provides the necessary activation energy for both the condensation-elimination and the subsequent decarboxylation of the intermediate malonic acid derivative to form the final cinnamic acid product.[2]

-

Work-up and Isolation

-

Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing crushed ice (~100 g) and concentrated hydrochloric acid (20 mL). Stir vigorously. A precipitate should form.

-

Causality Note: The product exists as a pyridinium salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the 2-Bromo-4-fluorocinnamic acid insoluble in the aqueous medium, causing it to precipitate out.

-

-

Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter with cold deionized water (2 x 30 mL) to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification

-

Recrystallization: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.

-

Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Workflow and Mechanism Visualization

Experimental Workflow Diagram

Caption: High-level experimental workflow for the synthesis.

Knoevenagel-Doebner Condensation Mechanism

Caption: Simplified mechanism of the Knoevenagel-Doebner reaction.

Characterization of 2-Bromo-4-fluorocinnamic Acid

The identity and purity of the final product should be confirmed by the following methods.

| Technique | Expected Result |

| Appearance | White to pale yellow solid. |

| Melting Point | Expected to be similar to related compounds like 4-bromo-2-fluorocinnamic acid (213-217°C).[5] |

| ¹H NMR | Expect characteristic doublets for the vinyl protons (C=CH-COOH) with a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration. Aromatic protons will show complex splitting patterns due to Br and F coupling. The carboxylic acid proton will be a broad singlet at high ppm (>12 ppm). |

| ¹³C NMR | Expect signals for the carboxyl carbon (~167 ppm), vinylic carbons, and aromatic carbons. Carbon-fluorine coupling will be observable. |

| FT-IR (ATR) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C=C stretch (~1625-1640 cm⁻¹), and C-F/C-Br stretches in the fingerprint region.[6] |

| Mass Spec. (MS) | The molecular ion peak will show a characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks of nearly equal intensity).[7] For C₉H₆BrFO₂, the expected m/z would be ~244 and ~246. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet reagents or glassware. 2. Insufficient heating or reaction time. 3. Ineffective catalyst. | 1. Ensure all glassware is oven-dried and use anhydrous pyridine. 2. Ensure a consistent reflux is maintained for the full duration. Monitor via TLC. 3. Use fresh piperidine. |

| Oily Product Precipitates | Impurities present, or product precipitated too quickly. | 1. Ensure thorough washing of the crude product. 2. During workup, add the reaction mixture to the ice/acid solution more slowly with vigorous stirring. 3. Attempt recrystallization from a different solvent system. |

| Product Fails to Crystallize | Solution is too dilute or supersaturated. | 1. If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal. 2. If too dilute, gently boil off some solvent and allow it to cool again. |

| Broad Melting Point Range | The product is impure. | Repeat the recrystallization step. Ensure the product is completely dry before taking the melting point. |

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Bromo-4-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer and genetic defects. Handle with extreme care in a fume hood.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.[4][8]

-

Malonic Acid: Causes serious eye irritation.

-

Hydrochloric Acid (conc.): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with care.

References

-

PubChem. (n.d.). 4-Fluorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromocinnamic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Gaina, C., Gaina, V., & Cristea, M. (2010). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 15(11), 7790–7799. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Pawar, H. S., Wagha, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(7), 5146-5153. [Link]

- Bouzroura, A., et al. (2017). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 2(4), 98-102.

-

Chemistry Simplified. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.

-

Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 154-162. Retrieved from [Link]

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

- Kumar, S., & Singh, P. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(2), 114-119.

-

PubChem. (n.d.). m-Bromocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

- dos Santos, L. S., et al. (2015). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation.

-

Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

Sources

- 1. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. chemrj.org [chemrj.org]

- 5. strem.com [strem.com]

- 6. 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Utility of 2-Bromo-4-fluorocinnamic Acid in the Synthesis of Advanced Pharmaceuticals and Agrochemicals

Abstract

This technical guide delineates the strategic importance and practical application of 2-Bromo-4-fluorocinnamic acid (CAS No. 289038-17-1) as a versatile building block in modern synthetic chemistry.[1][2] With its distinct trifunctional architecture—a carboxylic acid, a vinyl group, and a halogenated aromatic ring—this molecule offers multiple, orthogonal reaction sites. This guide provides in-depth protocols for key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Mizoroki-Heck, and contextualizes their application in the synthesis of high-value molecular frameworks relevant to the development of next-generation PARP inhibitors for oncology and novel fungicides in agrochemistry. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are the pillars of this document, intended for researchers, medicinal chemists, and process development scientists.

Introduction: A Molecule of Strategic Importance

2-Bromo-4-fluorocinnamic acid is a halogenated aromatic carboxylic acid. The strategic placement of the bromine and fluorine atoms on the phenyl ring, combined with the acrylic acid moiety, makes it a highly valuable intermediate in organic synthesis.[1][2] The electron-withdrawing nature of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in both pharmaceutical and agrochemical design.[3] The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[4][5] The cinnamic acid backbone itself is a well-known pharmacophore and a precursor to a wide array of biologically active compounds.[6]

This guide will focus on the practical application of this building block in two key areas of research and development:

-

Pharmaceuticals: As a precursor for the synthesis of advanced Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[7][8][9][10]

-

Agrochemicals: As a foundational element in the development of novel fungicides, addressing the ongoing need for new modes of action to combat resistance.[6]

Physicochemical Properties of 2-Bromo-4-fluorocinnamic acid

| Property | Value | Reference |

| CAS Number | 289038-17-1 | [1] |

| Molecular Formula | C₉H₆BrFO₂ | [1] |

| Molecular Weight | 245.05 g/mol | [11] |

| Appearance | Solid | |

| Purity | Typically ≥98% | [1] |

Core Applications & Synthetic Strategy

The primary utility of 2-Bromo-4-fluorocinnamic acid lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the strategic introduction of diverse aryl, heteroaryl, or vinyl substituents, forming the core of many complex molecules.

Application in Pharmaceutical Synthesis: A Gateway to PARP Inhibitors

PARP inhibitors are a cornerstone of modern oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9] A common structural motif in many PARP inhibitors is a substituted biaryl or heteroaryl system. 2-Bromo-4-fluorocinnamic acid is an ideal starting material for constructing such frameworks.

The following workflow illustrates a representative synthesis of a biaryl cinnamic acid derivative, a key intermediate for a PARP inhibitor scaffold, via a Suzuki-Miyaura coupling reaction.

Caption: Synthetic workflow for a PARP inhibitor precursor.

Application in Agrochemical Synthesis: Building Novel Fungicides

The cinnamic acid scaffold is present in numerous natural products with antifungal properties.[6] Synthetic derivatives are being actively explored to develop new agrochemical fungicides with improved efficacy and novel modes of action.[6] The Mizoroki-Heck reaction provides a powerful method to append substituted olefins to the 2-bromo-4-fluorophenyl core, creating diverse structures for biological screening.

This workflow demonstrates the synthesis of a substituted styryl cinnamic acid, a potential fungicide candidate, using the Mizoroki-Heck reaction.

Caption: Synthetic workflow for a fungicide candidate.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear rationales for each step. All manipulations involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Pharmaceutical Intermediates

Objective: To synthesize (E)-3-(4-fluoro-2-(pyridin-4-yl)phenyl)acrylic acid, a representative biaryl precursor for PARP inhibitors.

Reaction Scheme:

(E)-2-Bromo-4-fluorocinnamic acid + 4-Pyridylboronic acid → (E)-3-(4-fluoro-2-(pyridin-4-yl)phenyl)acrylic acid

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2-Bromo-4-fluorocinnamic acid | 245.05 | 2.45 g | 10.0 | 1.0 |

| 4-Pyridylboronic acid | 122.92 | 1.48 g | 12.0 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.23 g | 0.2 | 0.02 |

| K₂CO₃ | 138.21 | 4.15 g | 30.0 | 3.0 |

| 1,4-Dioxane | - | 40 mL | - | - |

| Water (degassed) | - | 10 mL | - | - |

Procedure:

-

Vessel Preparation: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-Bromo-4-fluorocinnamic acid (2.45 g, 10.0 mmol), 4-pyridylboronic acid (1.48 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.23 g, 0.2 mmol).

-

Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of water and adjust the pH to ~4-5 with 2M HCl. A precipitate will form.

-

Filter the solid through a Büchner funnel and wash with water (3 x 20 mL).

-

Wash the solid with cold diethyl ether (2 x 15 mL) to remove non-polar impurities.

-

-

Purification: Dry the crude solid under vacuum. If necessary, recrystallize from an ethanol/water mixture to afford the pure product.

Causality and Rationale:

-

Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) source that is highly effective for a range of Suzuki couplings.[12] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: Potassium carbonate is a moderately strong inorganic base essential for the transmetalation step, where the organic group is transferred from boron to palladium.[12] The use of an aqueous base system is common and often accelerates the reaction.

-

Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.[5] Degassing is critical to prevent oxidation of the Pd(0) catalyst.

-

Work-up: Acidification of the reaction mixture protonates the carboxylate and the pyridine nitrogen, but careful pH control is needed to precipitate the desired zwitterionic or neutral product while keeping impurities dissolved.

Protocol 2: Mizoroki-Heck Reaction for Agrochemical Scaffolds

Objective: To synthesize (E)-3-(4-fluoro-2-styrylphenyl)acrylic acid, a potential fungicide candidate.

Reaction Scheme:

(E)-2-Bromo-4-fluorocinnamic acid + Styrene → (E)-3-(4-fluoro-2-styrylphenyl)acrylic acid

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2-Bromo-4-fluorocinnamic acid | 245.05 | 2.45 g | 10.0 | 1.0 |

| Styrene | 104.15 | 1.56 g (1.7 mL) | 15.0 | 1.5 |

| Pd(OAc)₂ | 224.50 | 0.045 g | 0.2 | 0.02 |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.122 g | 0.4 | 0.04 |

| Triethylamine (Et₃N) | 101.19 | 2.02 g (2.8 mL) | 20.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |

Procedure:

-

Vessel Preparation: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (0.045 g, 0.2 mmol) and tri(o-tolyl)phosphine (0.122 g, 0.4 mmol).

-

Inerting: Seal the flask and evacuate and backfill with nitrogen three times.

-

Reagent Addition: Under a positive flow of nitrogen, add 2-Bromo-4-fluorocinnamic acid (2.45 g, 10.0 mmol), anhydrous DMF (50 mL), triethylamine (2.8 mL, 20.0 mmol), and styrene (1.7 mL, 15.0 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the mixture to room temperature and pour it into 200 mL of 1M HCl.

-

Extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Causality and Rationale:

-

Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like P(o-tol)₃ is highly effective for Heck reactions involving aryl bromides.[13][14][15] The ligand promotes the oxidative addition step and stabilizes the active catalytic species.

-

Base: Triethylamine acts as a stoichiometric base to neutralize the HBr generated during the catalytic cycle, which is essential for catalyst turnover.[16]

-

Solvent: DMF is a polar aprotic solvent that is excellent for solubilizing the reactants and catalyst system, and its high boiling point is suitable for the required reaction temperature.

-

Excess Alkene: A slight excess of the alkene (styrene) is used to ensure complete consumption of the more valuable aryl bromide and to favor the desired coupling product.[17]

Safety & Handling

-

2-Bromo-4-fluorocinnamic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Solvents: Dioxane is a potential carcinogen, and DMF is a reproductive hazard. Handle these solvents only in a fume hood.

-

Reagents: Triethylamine is corrosive and flammable. Styrene has a strong odor and is flammable. Handle with appropriate precautions.

Conclusion

2-Bromo-4-fluorocinnamic acid is a potent and versatile synthetic intermediate. Its value is maximized through palladium-catalyzed cross-coupling reactions, which provide efficient and modular routes to complex molecular architectures. The protocols detailed herein for the Suzuki-Miyaura and Mizoroki-Heck reactions offer reliable and scalable methods for synthesizing key precursors for high-value pharmaceuticals and agrochemicals. By understanding the rationale behind the choice of catalysts, reagents, and conditions, researchers can effectively leverage this building block to accelerate discovery and development programs.

References

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science. Available at: [Link]

-

Design, synthesis and mechanism studies of novel dual PARP1/BRD4 inhibitors against pancreatic cancer. PubMed. Available at: [Link]

-

From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Sciforum. Available at: [Link]

-

A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. PubMed. Available at: [Link]

- Preparation process of α-bromocinnamaldehyde. Google Patents.

- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Google Patents.

-

The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. ResearchGate. Available at: [Link]

-

Application of LB-Phos·HBF4 in the Suzuki Coupling Reaction of 2-Bromoalken-3-ols with Alkylboronic Acids. ResearchGate. Available at: [Link]

-

Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. PubMed. Available at: [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. Available at: [Link]

-

Bromination of Cinnamic acid. The Royal Society of Chemistry. Available at: [Link]

-

Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates. PubMed. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

-

The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. ResearchGate. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available at: [Link]

- Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.

-

Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed. Available at: [Link]

-

Lab 9: Addition of Bromine to trans-Cinnamic Acid. California State University, Bakersfield. Available at: [Link]

-

Inhibitors of PARP: Number crunching and structure gazing. National Institutes of Health. Available at: [Link]

-

Product Information for 2-Bromo-4-Fluorocinnamic Acid. Wuhan Yuancheng Tech. Development Co. Ltd. Available at: [Link]

-

Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. PubMed. Available at: [Link]

-

3-(2-Bromo-4-fluorophenyl)-2-propenoic acid | 289038-17-1. BuyersGuideChem. Available at: [Link]

-

Mizoroki-Heck Reaction. SynArchive. Available at: [Link]

Sources

- 1. CAS 289038-17-1 | 2921-B-X0 | MDL MFCD00672926 | 2-Bromo-4-fluorocinnamic acid | SynQuest Laboratories [synquestlabs.com]

- 2. 3-(2-Bromo-4-fluorophenyl)-2-propenoic acid | 289038-17-1 - BuyersGuideChem [buyersguidechem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. sciforum.net [sciforum.net]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Wuhan Yuancheng Tech. Development Co. Ltd. - Manufacturer of 3-Hydroxycinnamic acid & Hydrocinnamic Acid [exportersindia.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. synarchive.com [synarchive.com]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 2-Bromo-4-fluorocinnamic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling of 2-Bromo-4-fluorocinnamic acid. This particular substrate presents unique challenges due to the presence of an electron-withdrawing fluorine atom, a vinyl bromide, and a carboxylic acid moiety. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, particularly focusing on catalyst loading and system selection.

Introduction: The Challenge of Coupling 2-Bromo-4-fluorocinnamic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds.[1][2] However, the substrate 2-Bromo-4-fluorocinnamic acid is not trivial. Key challenges include:

-

Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the aryl ring and the rate of oxidative addition.[3]

-

Vinyl Halide Reactivity: Vinyl bromides have different reactivity profiles compared to aryl bromides in the key oxidative addition step.[4]

-

Carboxylic Acid Group: The acidic proton can interfere with basic reaction conditions. Furthermore, cinnamic acids can be prone to decarboxylation at elevated temperatures, leading to undesired byproducts.[5]

-

Catalyst Deactivation: The substrate or impurities can lead to the formation of palladium black (inactive Pd(0)), reducing catalytic efficiency.

This guide will help you navigate these challenges to achieve high yields and reproducible results.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of 2-Bromo-4-fluorocinnamic acid in a question-and-answer format.

Q1: My reaction shows low or no conversion of the 2-Bromo-4-fluorocinnamic acid starting material. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue and can stem from several factors related to the catalytic cycle. The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium catalyst to the aryl/vinyl halide.[3]

-

Suboptimal Catalyst System: Your palladium source and ligand may not be active enough for this specific substrate. Electron-rich and bulky phosphine ligands are often required to promote the oxidative addition of electron-deficient or sterically hindered halides.[3][6]

-

Solution: Screen a panel of catalysts and ligands. Consider using pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for challenging couplings.

-

-

Insufficient Catalyst Loading: While minimizing catalyst loading is desirable, it can be a false economy if it leads to incomplete conversion.

-

Solution: Incrementally increase the palladium catalyst loading from a typical 1-2 mol% up to 5 mol%. If you see a significant improvement, you can then fine-tune by decreasing the loading in smaller increments to find the optimal level.

-

-

Poor Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1][7] If the base is too weak or poorly soluble, this step can be slow.

-

Solution: Switch to a stronger or more soluble base. While K₂CO₃ is common, K₃PO₄ is often more effective, particularly in polar aprotic solvents.[3] Ensure the base is finely powdered to maximize surface area.

-

-

Reaction Temperature Too Low: The activation energy for oxidative addition may not be overcome at lower temperatures.

-

Solution: Gradually increase the reaction temperature in 10-15 °C increments. Be mindful that excessive heat can cause catalyst decomposition or decarboxylation of the cinnamic acid. A typical range for Suzuki couplings is 60-100 °C.[8]

-

Q2: I'm observing significant formation of byproducts, such as the homocoupling of my boronic acid or dehalogenation of my starting material. How can I minimize these?

A2: Side reactions are often a sign of an imbalanced or inefficient catalytic cycle.

-

Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[6]

-

Solution: Ensure your reaction is thoroughly degassed to remove oxygen. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Using a Pd(0) source (like Pd(PPh₃)₄) directly can sometimes help, although many Pd(II) pre-catalysts are rapidly reduced in situ.

-

-

Dehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom, leading to 4-fluorocinnamic acid. This can happen if the palladium intermediate reacts with a proton source before transmetalation.[6]

-

Solution: Ensure your solvent is anhydrous if you are not intentionally using a biphasic system. If using an alcohol or water as a co-solvent, try reducing its proportion. Sometimes, using a slightly less basic amine base or a non-coordinating inorganic base can mitigate this issue.[6]

-

Q3: My reaction mixture turns black, and the reaction stalls. What is happening?

A3: The formation of a black precipitate is typically palladium black, which is aggregated, inactive Pd(0). This indicates catalyst deactivation.

-

Ligand Instability or Insufficient Ligand: The phosphine ligand stabilizes the palladium nanoparticles and prevents aggregation.[6] If the ligand is degrading or if the palladium-to-ligand ratio is too low, the catalyst will crash out.

-

Solution: Increase the ligand-to-palladium ratio. For monodentate ligands like SPhos or XPhos, a 2:1 or even 4:1 ratio to palladium is often beneficial. Also, ensure the chosen ligand is stable at the reaction temperature.

-

-

High Catalyst Concentration: Paradoxically, very high catalyst loadings can sometimes lead to faster decomposition.

-

Solution: If you are using a high loading (>5 mol%), try reducing it once other parameters have been optimized.

-

-

Impure Reagents: Impurities in your starting materials or solvents can poison the catalyst.

-

Solution: Use high-purity, anhydrous solvents and ensure your 2-Bromo-4-fluorocinnamic acid and boronic acid are of good quality.

-

Frequently Asked Questions (FAQs)

Q4: What is the optimal catalyst loading for the Suzuki coupling of 2-Bromo-4-fluorocinnamic acid?

A4: There is no single "optimal" loading, as it depends on the specific reaction conditions (ligand, base, solvent, temperature) and the desired reaction time and purity. However, a good starting point for optimization is 1-2 mol% of the palladium pre-catalyst . For challenging substrates like this, it is not uncommon to need up to 5 mol% to achieve a good yield in a reasonable timeframe.[9] The goal is to use the lowest catalyst loading that provides a high yield and complete conversion without leading to significant catalyst decomposition.

Q5: Which palladium catalyst and ligand system is best for this substrate?

A5: For electron-deficient vinyl bromides, catalyst systems that are both electron-rich and sterically bulky tend to be the most effective. This is because such ligands promote the oxidative addition step and stabilize the active Pd(0) species.[3][6] Below is a table of recommended starting points.

| Palladium Pre-catalyst | Ligand | Typical Loading (mol %) | Key Characteristics |

| Pd(OAc)₂ | SPhos | 1-3 | Highly active for a broad range of substrates. |

| Pd₂(dba)₃ | XPhos | 1-3 | Excellent for sterically hindered and electron-poor substrates. |

| Pd(PPh₃)₄ | None (ligand included) | 2-5 | A classic, all-in-one catalyst, but may be less active than modern systems. |

| PdCl₂(dppf) | None (ligand included) | 2-5 | Good for a variety of couplings, but can sometimes be sluggish. |

Q6: How do I choose the right base and solvent?

A6: The choice of base and solvent are interconnected and critical for success.

-

Base Selection: The base is required to activate the boronic acid.[7] For substrates with an acidic proton like a carboxylic acid, a sufficient excess of base is needed to both neutralize the substrate and participate in the catalytic cycle.

-

Solvent Selection: A mixture of an organic solvent and water is often used.[6] Water can help dissolve the inorganic base and facilitate the transmetalation step.

Q7: Could the carboxylic acid group cause decarboxylation under my reaction conditions?

A7: Yes, this is a significant risk. Cinnamic acids can undergo decarboxylation, especially at higher temperatures, to form styrenes.[5] This would result in the formation of 1-bromo-2-ethenyl-4-fluorobenzene as a byproduct.

-

Mitigation Strategy: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. If you must use high temperatures, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) and then hydrolyzing it after the coupling reaction.

Visualizing the Process

To aid in understanding the reaction and troubleshooting, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for troubleshooting a failed reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][3]

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

Experimental Protocol: General Procedure for Optimization

This protocol provides a starting point for the Suzuki coupling of 2-Bromo-4-fluorocinnamic acid. It is intended to be adapted for optimization studies.

Materials:

-

2-Bromo-4-fluorocinnamic acid

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., SPhos, 2-10 mol%)

-

Base (e.g., K₃PO₄, 2.5 - 3.0 equivalents)

-

Solvent (e.g., Dioxane/Water, 10:1 v/v)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 2-Bromo-4-fluorocinnamic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., 0.02 eq) and the phosphine ligand (e.g., 0.04 eq).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 10:1 Dioxane/Water) to the vessel. The concentration should typically be around 0.1-0.2 M with respect to the limiting reagent.

-

Degassing: Seal the vessel and purge with an inert gas for 5-10 minutes.

-

Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ. Retrieved from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

-

ResearchGate. (n.d.). Decarboxylative Functionalization of Cinnamic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. Retrieved from [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the Synthetic Utility of Bromo- vs. Chloro-Fluorocinnamic Acids

Introduction: The Strategic Importance of Halogenated Cinnamic Acids in Modern Synthesis

Cinnamic acids and their derivatives are foundational scaffolds in the development of novel therapeutics and functional materials.[1] The incorporation of halogen and fluorine atoms onto the cinnamic acid backbone provides a powerful handle for modulating the physicochemical and biological properties of these molecules.[2] Fluorine, in particular, is a key element in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[3]

For the synthetic chemist, halo-fluorocinnamic acids are versatile intermediates, poised for a variety of synthetic transformations. The choice between a bromo- or chloro-substituent on the fluorinated aromatic ring is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth technical comparison of the synthetic utility of bromo- vs. chloro-fluorocinnamic acids, with a focus on palladium-catalyzed cross-coupling reactions, supported by experimental insights and protocols to aid researchers in making informed decisions for their synthetic campaigns.

Physicochemical Properties and Their Influence on Reactivity

The fundamental differences in the reactivity of bromo- and chloro-fluorocinnamic acids stem from the intrinsic properties of the carbon-halogen bond.

| Property | Bromo-Fluorocinnamic Acid | Chloro-Fluorocinnamic Acid | Implication for Reactivity |

| C-X Bond Dissociation Energy | Lower | Higher | The weaker C-Br bond requires less energy to break, facilitating reactions where C-X bond cleavage is rate-determining, such as the oxidative addition step in palladium-catalyzed cross-coupling.[4] |

| Polarizability | Higher | Lower | The more polarizable C-Br bond allows for more effective orbital overlap with the palladium catalyst, accelerating the oxidative addition step.[4] |

| Electronegativity of Halogen | Lower | Higher | The higher electronegativity of chlorine can have a more pronounced inductive electron-withdrawing effect on the aromatic ring. |

| Cost and Availability | Generally higher | Generally lower and more diverse | Chloro-derivatives are often more economical for large-scale synthesis.[4] |

Comparative Performance in Key Synthetic Transformations

The superior reactivity of bromo-fluorocinnamic acids is most evident in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[4]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The facility of the oxidative addition step generally follows the trend: I > Br > OTf > Cl.[4] This trend underscores the enhanced reactivity of bromo- over chloro-substituted substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation.

| Aryl Halide | Reaction Conditions | Yield (%) | Comments |

| 4-Bromo-2-fluorocinnamic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C, 2h | >90 (expected) | Milder conditions and shorter reaction times are typically sufficient. |

| 4-Chloro-2-fluorocinnamic acid | Pd₂(dba)₃, XPhos, K₃PO₄, Dioxane, 100 °C, 12h | ~85 (representative) | Requires more electron-rich and bulky ligands, higher temperatures, and longer reaction times to achieve comparable yields.[4] |

Causality Behind Experimental Choices: The use of more sophisticated, electron-rich biaryl phosphine ligands like XPhos is crucial for activating the stronger C-Cl bond in chloro-fluorocinnamic acids. These ligands increase the electron density on the palladium center, which promotes the challenging oxidative addition step.[4]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[6]

| Aryl Halide | Reaction Conditions | Yield (%) | Comments |

| 3-Bromo-4-fluorocinnamic acid | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C, 6h | High (expected) | Standard phosphine ligands are generally effective. |

| 3-Chloro-4-fluorocinnamic acid | Palladacycle catalyst, TBAB, K₂CO₃, NMP, 140 °C, 24h | Moderate to High (representative) | Often requires higher temperatures and more robust catalyst systems like palladacycles to overcome the lower reactivity of the C-Cl bond. |

Expertise in Action: For challenging Heck couplings with chloro-substrates, the choice of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be beneficial. These conditions help to maintain the catalyst's activity and improve the solubility of the reactants at the required higher temperatures.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

| Aryl Halide | Reaction Conditions | Yield (%) | Comments |

| 2-Bromo-5-fluorocinnamic acid | Pd(PPh₃)₄, CuI, Et₃N, THF, rt, 16h | High (representative) | The classic Sonogashira conditions are often effective for bromo-substrates, even at room temperature. |

| 2-Chloro-5-fluorocinnamic acid | PdCl₂(PPh₃)₂, CuI, PPh₃, Cs₂CO₃, DMF, 120 °C, 24h | Moderate (representative) | The coupling of chloro-substrates typically requires higher temperatures and a stronger base to facilitate the catalytic cycle. |

Trustworthiness Through Self-Validation: The choice of base is critical in Sonogashira couplings. While triethylamine is a common choice for bromo-substrates, stronger inorganic bases like cesium carbonate are often necessary for the less reactive chloro-analogs to promote the deprotonation of the terminal alkyne and facilitate the transmetalation step.

Beyond Cross-Coupling: Other Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order can be inverted in nucleophilic aromatic substitution (SNAr) reactions. For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups ortho and/or para to the leaving group.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

In this context, a chloro-substituent can be advantageous. The high electronegativity of fluorine makes it a poor leaving group but a strong activator of the aromatic ring for nucleophilic attack. Chlorine, being more electronegative than bromine, can also contribute to the activation of the ring, while still being a viable leaving group. The rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.

Electrophilic Addition to the Alkene

The acrylic acid moiety of both bromo- and chloro-fluorocinnamic acids is susceptible to electrophilic addition reactions. For instance, bromination of the double bond proceeds via a bromonium ion intermediate.[6]

The nature of the halogen substituent on the aromatic ring has a less direct impact on the reactivity of the double bond compared to its influence on the aromatic ring itself. However, the overall electronic nature of the substituted phenyl ring can subtly influence the nucleophilicity of the alkene.

Experimental Protocols

Representative Suzuki-Miyaura Coupling of a Bromo-Fluorocinnamic Acid

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

-

4-Bromo-2-fluorocinnamic acid (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 eq)

-

Toluene and Water (5:1 mixture, degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-2-fluorocinnamic acid, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Electrophilic Bromination of a Fluorocinnamic Acid

Materials:

-

trans-4-Fluorocinnamic acid (1.0 eq)

-

Pyridinium tribromide (1.05 eq)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve trans-4-fluorocinnamic acid in glacial acetic acid.

-

Add pyridinium tribromide in portions with stirring.

-

Stir the mixture at room temperature for 1-2 hours until the red-orange color of the bromine persists.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2,3-dibromo-3-(4-fluorophenyl)propanoic acid.[6]

Conclusion: A Strategic Choice Based on Reactivity and Economics

The choice between bromo- and chloro-fluorocinnamic acids as synthetic intermediates is a strategic one, balancing reactivity with cost and availability.

-

Bromo-fluorocinnamic acids are the substrates of choice when higher reactivity is paramount, allowing for milder reaction conditions, shorter reaction times, and often higher yields in palladium-catalyzed cross-coupling reactions. This makes them ideal for complex, late-stage functionalization where efficiency is critical.

-

Chloro-fluorocinnamic acids , while less reactive, offer a significant cost advantage, making them attractive for large-scale synthesis.[4] The development of highly active palladium catalysts with sophisticated ligands has greatly expanded the utility of these more economical starting materials.

A thorough understanding of the underlying mechanistic principles and careful optimization of reaction conditions are essential for harnessing the full synthetic potential of both bromo- and chloro-fluorocinnamic acids in the pursuit of novel molecules for a wide range of applications.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

-

CSUB Department of Chemistry. Lab 9: Addition of Bromine to trans-Cinnamic Acid. Available online: [Link]

-

Wikipedia. Sonogashira coupling. Available online: [Link]

- Zhang, C., et al. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Inorganic Chemistry.

- Ananikov, V. P. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Organometallics2015, 34 (11), 2257–2267.

-

PubChem. 4-Fluorocinnamic acid. Available online: [Link]

- Di Mola, A., et al. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules2022, 27(4), 1234.

- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry2021, 2021(30), 4393-4397.

-

Nerz, J. Electrophilic Addition: Bromination of trans-Cinnamic Acid Safety. Available online: [Link]

- Sohel, S. M. A., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances2021, 11(13), 7394-7417.

-

Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available online: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available online: [Link]

-

PubChem. m-Bromocinnamic acid. Available online: [Link]

- de F. O. Silva, J. P., et al. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development2021, 10(1), e29110111645.

- Hartwig, J. F. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.

- de Meijere, A.; Diederich, F.

- Zhang, C.-P., et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Sustainable Chemistry & Engineering2019, 7(15), 13166-13175.

- Schimler, S. D., et al. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Organometallics2017, 36(18), 3466–3477.

- On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. Organometallics2022, 41(15), 2005–2010.

- OpenStax. 16.

- Cruz, A. C. F., et al. Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Organic Process Research & Development2021, 25(4), 846–855.

-

PubChem. 4-Chlorocinnamic acid. Available online: [Link]

-

ResearchGate. 4.1.1.1. Bromination of Cinnamic Acid. Available online: [Link]

-

Hartwig Group. Palladium-Catalyzed Arylation of Fluoroalkylamines. Available online: [Link]

- OpenStax. 16.

-

CSB/SJU. Oxidative Addition & Palladium Coupling. Available online: [Link]

-

ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. Available online: [Link]

-

PubChem. alpha-Bromo-cis-cinnamic acid. Available online: [Link]

-

The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available online: [Link]

-

Alfred State College. Stereochemistry of Bromine Addition. Available online: [Link]

-

Chem-Station. Sonogashira-Hagiwara Cross Coupling Reaction. Available online: [Link]

-

The Suzuki Reaction. Available online: [Link]